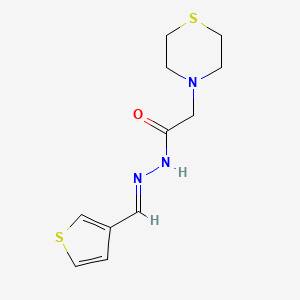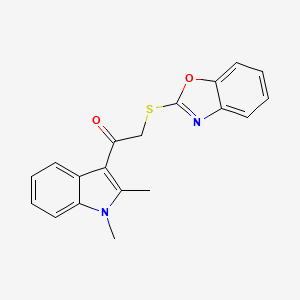![molecular formula C13H18N6O2 B5508076 3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5508076.png)
3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study and synthesis of pyrazolo[3,4-d]pyrimidin derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications. While specific literature on "3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one" is not readily available, analogs of this compound have been synthesized and analyzed to understand their chemical, physical, and biological properties.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin derivatives often involves multi-step chemical reactions, starting with the preparation of pyrazole or pyrimidine rings followed by their functionalization. For instance, the synthesis might involve cyclocondensation reactions, nucleophilic substitution, or the use of reagents like ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) for the introduction of various functional groups (Kanno et al., 1991).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin derivatives is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses reveal the arrangement of atoms, the presence of intramolecular hydrogen bonds, and other structural features that influence the compound's reactivity and interaction with biological targets (Chao Wu et al., 2005).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidin derivatives undergo various chemical reactions, including cycloadditions, electrophilic substitutions, and reactions with nucleophiles, leading to a wide range of compounds with diverse properties. These reactions are essential for modifying the core structure to enhance biological activity or to introduce functional groups for further chemical modifications (Dolzhenko et al., 2006).
科学的研究の応用
Synthesis and Biological Activity
The compound of interest has not been directly mentioned in the available literature. However, research on similar compounds, such as pyrazolo[3,4-d]pyrimidin-4-ones and their derivatives, has demonstrated a wide range of applications in the synthesis of heterocyclic compounds with potential biological activities. These applications include:
Insecticidal and Antibacterial Potential : Compounds synthesized from pyrimidine and pyrazole heterocyclics have shown insecticidal and antimicrobial activities. These compounds have been prepared through microwave-assisted cyclocondensation, indicating their relevance in developing pest control and antibacterial agents (Deohate & Palaspagar, 2020).
Anticancer Activity : Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their antitumor activity against human breast adenocarcinoma cell lines. Some derivatives demonstrated potent inhibitory activity, suggesting their potential as anticancer agents (Abdellatif et al., 2014).
Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research highlights the therapeutic potential of pyrazolopyrimidines in cancer treatment and inflammation management (Rahmouni et al., 2016).
Antimicrobial and Antifungal Agents : Several studies have synthesized novel pyrazole and pyrazolo[3,4-d]pyrimidine derivatives with significant antimicrobial and anticancer activities. These compounds have been evaluated for their efficacy against various bacterial and fungal strains, as well as cancer cell lines, showcasing their multifunctional application potential (Hafez et al., 2016).
作用機序
特性
IUPAC Name |
3-[2-[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]-1,3-oxazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-9-16-11(10-8-15-18(2)12(10)17-9)14-4-6-19-5-3-7-21-13(19)20/h8H,3-7H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOIXOPBBUEWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C)NCCN3CCCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopentyl-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5507995.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5508003.png)

![5-methyl-7-(2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5508015.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B5508031.png)
![2-(1,3-benzothiazol-2-yl)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5508037.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5508040.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide](/img/structure/B5508041.png)

![3-({4-[(4-methoxyphenoxy)methyl]benzoyl}amino)benzoic acid](/img/structure/B5508054.png)

![N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5508077.png)

